
Phosphorothioic bromide dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic bromide dichloride is an organophosphorus compound that contains phosphorus, sulfur, bromine, and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions: Phosphorothioic bromide dichloride can be synthesized through the reaction of phosphorus trichloride (PCl3) with sulfur monochloride (S2Cl2) and a bromine source under anhydrous conditions. The reaction typically requires a catalytic amount of chloride ion to proceed efficiently .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and scalability.
化学反应分析
Types of Reactions: Phosphorothioic bromide dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphorothioic bromide.
Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioic acid derivatives.
Reduction: Phosphorothioic bromide.
Substitution: Various substituted phosphorothioic compounds depending on the nucleophile used.
科学研究应用
Phosphorothioic bromide dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
作用机制
The mechanism of action of phosphorothioic bromide dichloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways and molecular targets depend on the context of its application and the nature of the interacting species .
相似化合物的比较
Phosphorothioic bromide dichloride can be compared with other similar organophosphorus compounds such as:
Phosphorothioic chloride: Similar in structure but lacks the bromine atom.
Phosphorothioic acid: Contains a hydroxyl group instead of halogens.
Phosphoramidates: Contain a nitrogen atom bonded to phosphorus instead of sulfur.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications .
属性
CAS 编号 |
13455-06-6 |
|---|---|
分子式 |
BrCl2PS |
分子量 |
213.85 g/mol |
IUPAC 名称 |
bromo-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/BrCl2PS/c1-4(2,3)5 |
InChI 键 |
RNVJBABWHKIKGH-UHFFFAOYSA-N |
规范 SMILES |
P(=S)(Cl)(Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate](/img/structure/B14724353.png)
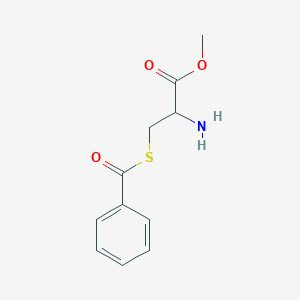
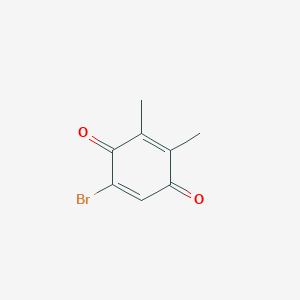
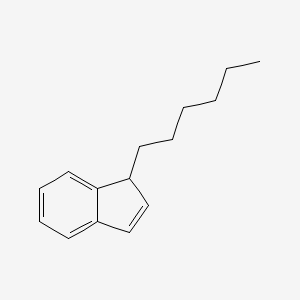
![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
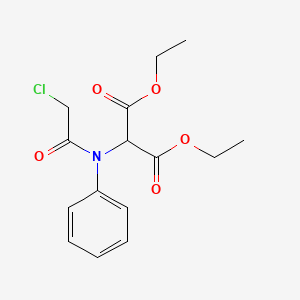
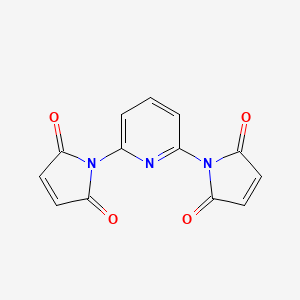
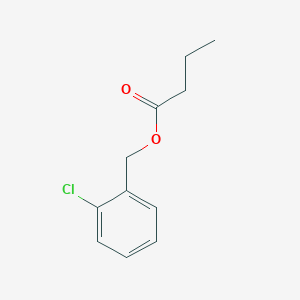
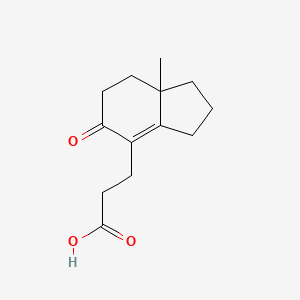
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)
